molecular formula C11H10IN3S B1459881 4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)- CAS No. 1418273-61-6

4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-

Cat. No. B1459881
CAS RN: 1418273-61-6
M. Wt: 343.19 g/mol
InChI Key: IHKAROKPOUGVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)- (TIP) is a heterocyclic aromatic compound with a molecular formula of C10H8IN3. It is a member of the thienopyrazolone family of compounds and has been the subject of numerous studies due to its potential applications in various scientific research fields. TIP is a valuable compound for its ability to act as a ligand in coordination chemistry, as well as its ability to form various derivatives with different functional groups. As such, TIP has been studied extensively in recent years and has been found to have a wide range of applications, from drug delivery systems to tissue engineering.

properties

IUPAC Name

2-(4-iodophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3S/c12-7-1-3-8(4-2-7)15-11(13)9-5-16-6-10(9)14-15/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKAROKPOUGVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-
Reactant of Route 2
Reactant of Route 2
4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-
Reactant of Route 3
4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-
Reactant of Route 4
4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-
Reactant of Route 5
4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-
Reactant of Route 6
4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-

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